molecular formula C14H16N2O3 B13447585 Dimethyl Phenobarbital-d6

Dimethyl Phenobarbital-d6

Cat. No.: B13447585
M. Wt: 266.32 g/mol
InChI Key: RPJARFKGODFVHL-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Dimethyl Phenobarbital-d6 involves the incorporation of deuterium atoms into the phenobarbital structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Dimethyl Phenobarbital-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

266.32 g/mol

IUPAC Name

5-ethyl-5-phenyl-1,3-bis(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O3/c1-4-14(10-8-6-5-7-9-10)11(17)15(2)13(19)16(3)12(14)18/h5-9H,4H2,1-3H3/i2D3,3D3

InChI Key

RPJARFKGODFVHL-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(C(=O)N(C1=O)C([2H])([2H])[2H])(CC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2

Origin of Product

United States

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